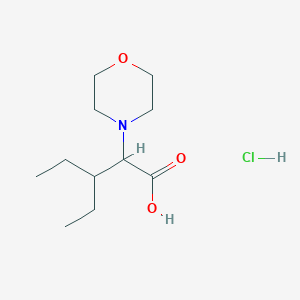

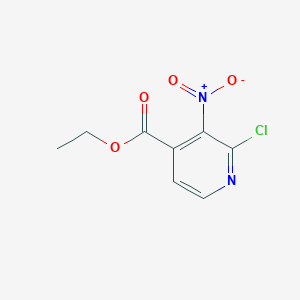

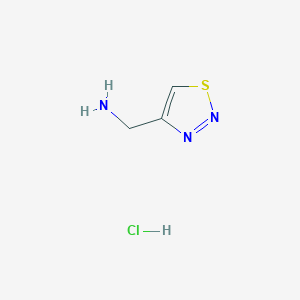

![molecular formula C12H17BrN2O2S B1525904 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine CAS No. 1183118-31-1](/img/structure/B1525904.png)

1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound could involve electrophilic aromatic substitution, a common reaction in organic chemistry . The bromobenzene sulfonyl group could be introduced to the homopiperazine through a reaction with 3-Bromobenzenesulfonyl chloride , a compound that participates in the synthesis of N-sulfonylanthranilic acid derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17BrN2O2S/c1-14-6-3-7-15(9-8-14)18(16,17)12-5-2-4-11(13)10-12/h2,4-5,10H,3,6-9H2,1H3 . This indicates the presence of a bromobenzene sulfonyl group attached to a 4-methylhomopiperazine.Chemical Reactions Analysis

This compound could participate in various chemical reactions. For instance, it could undergo electrophilic aromatic substitution, a common reaction type for aromatic compounds . The bromobenzene sulfonyl group could act as an electrophile in these reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 333.25 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data.Applications De Recherche Scientifique

Synthesis and Chemical Applications

- A study by Ghorbani‐Vaghei et al. (2015) demonstrates the solvent-free synthesis of triazines using N-halosulfonamides as efficient catalysts. This method highlights the utility of halosulfonamide derivatives in promoting reactions under environmentally friendly conditions (Ghorbani‐Vaghei et al., 2015).

- Katritzky et al. (2007) developed a synthesis route for o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole), indicating the versatility of sulfonyl compounds in creating heterocyclic architectures with potential for various applications (Katritzky et al., 2007).

Biological and Pharmaceutical Applications

- Sirajuddin et al. (2013) synthesized Schiff base compounds of sulfonohydrazide derivatives, demonstrating their bioactivity including antibacterial, antifungal, and DNA binding properties. These findings suggest the potential of sulfonamide-based compounds in the development of new therapeutic agents (Sirajuddin et al., 2013).

- Yadav and Kaushik (2022) reported the synthesis and antibacterial evaluation of sulfonamide bridged disubstituted 1,2,3-triazoles, highlighting the antimicrobial potential of sulfonamide-based triazoles against various bacterial strains (Yadav & Kaushik, 2022).

Environmental and Analytical Chemistry Applications

- An investigation into the catalytic oxidation of contaminants using Fe0 activated peroxymonosulfate process suggested the involvement of Fe(IV), providing insights into the degradation pathways and environmental detoxification potential of sulfonamide compounds (Li et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

1-(3-bromophenyl)sulfonyl-4-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2S/c1-14-6-3-7-15(9-8-14)18(16,17)12-5-2-4-11(13)10-12/h2,4-5,10H,3,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMOHRXAXAIJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1525835.png)

![Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine](/img/structure/B1525838.png)

![2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride](/img/structure/B1525840.png)

![5-[2-(Aminomethyl)-3-hydroxypropyl]-2-methoxyphenol hydrochloride](/img/structure/B1525844.png)